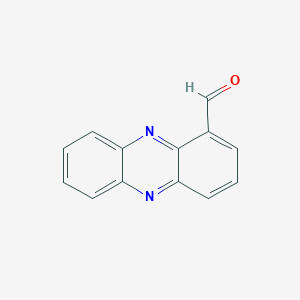

Phenazine-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1082-80-0 |

|---|---|

Molecular Formula |

C13H8N2O |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

phenazine-1-carbaldehyde |

InChI |

InChI=1S/C13H8N2O/c16-8-9-4-3-7-12-13(9)15-11-6-2-1-5-10(11)14-12/h1-8H |

InChI Key |

GRDYUWLUJYJVRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Phenazine-1-Carbaldehyde: A Technical Guide to Its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde, a nitrogen-containing heterocyclic compound, belongs to the diverse family of phenazines, which are predominantly synthesized by bacteria and are known for their wide array of biological activities. While its close relative, phenazine-1-carboxylic acid (PCA), has been extensively studied, specific information on the natural discovery and isolation of this compound is less abundant in scientific literature. This guide provides a comprehensive overview of the available knowledge, focusing on the broader context of phenazine discovery and detailing the established methodologies for isolation and characterization that are directly applicable to this specific aldehyde derivative.

Discovery and Natural Occurrences

Phenazines are primarily secondary metabolites produced by a variety of soil and marine bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] The initial discovery of phenazine compounds dates back to the isolation of pyocyanin from Pseudomonas aeruginosa.[1][2] While phenazine-1-carboxylic acid (PCA) is a well-documented natural product from numerous bacterial strains, this compound is not as commonly reported as a final metabolic product. It is often considered a potential intermediate in the biosynthesis of other phenazine derivatives or a synthetic analogue.

Table 1: Key Natural Sources of the Precursor, Phenazine-1-Carboxylic Acid

| Microbial Source | Environment | Notable Characteristics |

| Pseudomonas aeruginosa | Ubiquitous in soil and water; opportunistic pathogen | Produces a variety of phenazines, including PCA. |

| Pseudomonas chlororaphis | Soil, plant-rhizosphere | Known for its biocontrol properties against plant pathogens, largely attributed to PCA production.[4][5][6][7] |

| Pseudomonas aureofaciens | Soil | A known producer of PCA.[8] |

| Streptomyces spp. | Soil and marine sediments | A rich source of diverse secondary metabolites, including phenazines.[5][9] |

Given the structural similarity, the isolation of this compound would likely be from similar microbial sources, potentially as a minor component alongside more abundant phenazines like PCA.

Biosynthesis Pathway

The core structure of phenazines is derived from the shikimate pathway, starting from chorismic acid.[4][6][10] A conserved gene cluster, phzABCDEFG, is responsible for the enzymatic conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC) and subsequently to PCA.[4][7] It is plausible that this compound could be an intermediate in the modification of the carboxylic acid group of PCA into other functional groups.

Caption: Hypothetical position of this compound in the phenazine biosynthetic pathway.

Experimental Protocols: A Roadmap for Isolation and Purification

The methodologies for isolating and purifying this compound would closely follow the established protocols for PCA and other phenazine derivatives.

Cultivation of Producer Microorganisms

Successful isolation begins with optimizing the culture conditions to maximize the production of the target compound.

-

Microbial Strains : Strains of Pseudomonas or Streptomyces known for phenazine production would be the primary candidates.

-

Culture Media : A nutrient-rich medium is typically used. A common example includes components like sucrose, potassium nitrate, phosphates, and yeast extract.[8] King's Medium B is also frequently employed for Pseudomonas cultivation.[11]

-

Incubation : Cultures are generally incubated at 28-30°C for 3-7 days with continuous agitation to ensure proper aeration.[1][11]

Extraction from Culture Broth

Phenazines are typically extracted from the culture supernatant using organic solvents.

-

Acidification : The pH of the cell-free supernatant is adjusted to ~2-3 with an acid like HCl or acetic acid. This step is crucial for protonating acidic phenazines, increasing their solubility in organic solvents.[8][12]

-

Solvent Partitioning : The acidified supernatant is then extracted one or more times with an equal volume of an organic solvent such as ethyl acetate or chloroform in a separatory funnel.[8][12]

-

Concentration : The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a crude extract.

Caption: Workflow for the extraction of phenazines from bacterial culture.

Purification Techniques

The crude extract, containing a mixture of metabolites, requires further purification to isolate this compound.

-

Thin-Layer Chromatography (TLC) : TLC is an effective initial step for separating components of the crude extract and identifying fractions of interest. A common solvent system is a mixture of ethyl acetate and chloroform.[13][14]

-

Column Chromatography : For preparative scale purification, silica gel column chromatography is the method of choice. The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is indispensable for the final purification and quantification. A C18 reverse-phase column is typically used with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.[4][12] Detection is commonly performed using a UV-Vis detector, with phenazines exhibiting characteristic absorbance maxima around 250 nm and 365 nm.[13]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provide information about the functional groups present and the electronic structure of the compound. The UV-Vis spectrum of phenazines is characteristic, with major peaks in the ranges of 250-280 nm and 360-370 nm.[13]

Quantitative Data on Phenazine Production

Table 2: Reported Production Titers of Phenazine-1-Carboxylic Acid

| Producing Strain | Fermentation Method | Reported Yield | Reference(s) |

| Pseudomonas putida | Shake Flask | 40 µg/mL | [13] |

| Pseudomonas chlororaphis (Wild Type) | Shake Flask | 230 mg/L | [4][6] |

| Pseudomonas chlororaphis (Engineered) | Fed-batch Fermentation | 10.65 g/L | [4][6] |

| Pseudomonas chlororaphis GP72 | Fermentation Culture | 10-250 µg/mL | [11][15] |

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of PCA. However, like other phenazines, it is expected to be a redox-active compound with potential antimicrobial and signaling properties.

-

Antimicrobial Action : Phenazines are known to generate reactive oxygen species (ROS), which can lead to broad-spectrum antimicrobial activity.[7][16]

-

Iron Acquisition : Some phenazines, like PCA, can facilitate the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), thereby playing a role in iron acquisition and biofilm formation.[17]

-

Quorum Sensing : The production of phenazines in Pseudomonas is often under the control of quorum sensing, a cell-density dependent regulatory system.

Caption: Postulated mechanism of action and signaling for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. aensiweb.net [aensiweb.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 17. Phenazine-1-carboxylic acid promotes bacterial biofilm development via ferrous iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phenazine-1-Carboxylic Acid and its Derivatives in Pseudomonas Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably Pseudomonas species. These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and biocontrol properties. Phenazine-1-carboxylic acid (PCA) is the foundational precursor for the biosynthesis of a diverse array of phenazine derivatives. This technical guide provides a comprehensive overview of the core biosynthesis pathway of PCA in Pseudomonas, detailing the genetic and enzymatic machinery involved. While the biosynthesis of many PCA derivatives is well-characterized, the specific pathway leading to phenazine-1-carbaldehyde in Pseudomonas remains largely unelucidated in current scientific literature. This document summarizes the established pathways, presents quantitative data on phenazine production, and provides detailed experimental protocols for the study of phenazine biosynthesis.

Introduction

Phenazines are pigmented secondary metabolites that play a crucial role in the ecological fitness and pathogenicity of Pseudomonas species.[1] Their biological activities are attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species. Phenazine-1-carboxylic acid (PCA) is the central molecule from which a variety of other phenazines are derived, including pyocyanin, 2-hydroxyphenazine, and phenazine-1-carboxamide.[1] The focus of this guide is the biosynthesis of these compounds, with a particular interest in this compound. It is important to note, however, that the enzymatic conversion of PCA to this compound in Pseudomonas is not well-documented.

The Core Biosynthesis Pathway of Phenazine-1-Carboxylic Acid (PCA)

The biosynthesis of PCA from chorismic acid is a conserved pathway in phenazine-producing Pseudomonas species and is encoded by the core phz gene cluster, phzABCDEFG.[2] Some Pseudomonas species, such as P. aeruginosa, possess two homologous operons, designated phz1 and phz2.[1]

The pathway begins with the conversion of chorismic acid, a key intermediate in the shikimate pathway. The initial steps are catalyzed by the enzymes PhzE, PhzD, and PhzF, which transform chorismic acid into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[3] The subsequent dimerization and modification of DHHA, involving the remaining Phz enzymes, leads to the formation of PCA. PhzG, a flavin-dependent oxidase, is essential for the final steps of PCA synthesis.[4] The PhzA and PhzB proteins are highly homologous and are thought to be involved in stabilizing the multi-enzyme complex.[4]

Biosynthesis of this compound: A Knowledge Gap

Extensive literature review reveals a notable absence of information regarding the specific enzymatic step that converts PCA to this compound in Pseudomonas species. While some bacteria, like certain Streptomyces species, are known to produce phenazine aldehydes, the homologous pathway in Pseudomonas has not been identified.[5]

Hypothetically, this conversion would involve the reduction of a carboxylic acid to an aldehyde, a reaction catalyzed by a carboxylate reductase. These enzymes are known in other bacterial secondary metabolite pathways. Such an enzyme would likely require ATP and NADPH as cofactors. Further research, including genome mining for putative carboxylate reductase genes within or associated with the phz cluster, and subsequent biochemical characterization, is necessary to elucidate this potential pathway in Pseudomonas.

Quantitative Data on Phenazine Production

The yield of phenazine compounds can vary significantly depending on the Pseudomonas strain, culture conditions, and genetic modifications. The following tables summarize reported production titers of PCA and other phenazines in various Pseudomonas species.

| Pseudomonas Strain | Phenazine | Production Titer (mg/L) | Reference |

| P. chlororaphis Lzh-T5 (wild-type) | PCA | 230 | [6] |

| P. chlororaphis Lzh-T5 (engineered) | PCA | 10,653 | [6] |

| P. chlororaphis HT66 (engineered) | Phenazine-1-carboxamide (PCN) | >9,000 | [7] |

| Pseudomonas sp. M18 (engineered) | PCA | 6,400 | [7] |

| P. aeruginosa PA1201 (engineered) | PCA | 9,800 | [8] |

| P. aeruginosa PA1201 (wild-type) | PCA | 180 | [8] |

Table 1: Production titers of phenazine-1-carboxylic acid (PCA) and its derivatives in various Pseudomonas strains.

| Factor | Effect on Phenazine Production | Reference |

| Oxygen Availability | Differential regulation of phz1 and phz2 operons | [9] |

| Quorum Sensing | Regulates the expression of phz operons | [10] |

| Iron Concentration | Influences biofilm formation and phenazine production | [11] |

| Carbon Source | Affects overall yield | [12] |

| pH | Optimal pH for production varies between strains | [13] |

Table 2: Factors influencing phenazine production in Pseudomonas species.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of phenazine biosynthesis.

Culture Conditions for Phenazine Production

A common medium for cultivating Pseudomonas for phenazine production is King's B (KB) broth.

-

KB Broth Composition (per liter):

-

Proteose Peptone No. 3: 20 g

-

Glycerol: 10 mL

-

K₂HPO₄: 1.5 g

-

MgSO₄·7H₂O: 1.5 g

-

-

Culture Conditions: Cultures are typically grown at 28-37°C with shaking (e.g., 200 rpm) for 24-72 hours.[14]

Gene Knockout using Two-Step Allelic Exchange

Creating gene knockouts is crucial for studying the function of the phz genes. A common method is the two-step allelic exchange using a suicide vector like pEX18Tc.[15]

-

Construct the Deletion Vector:

-

Amplify the upstream and downstream flanking regions of the target gene via PCR.

-

Clone these fragments into the suicide vector pEX18Tc, which contains a selectable marker (e.g., tetracycline resistance) and a counter-selectable marker (sacB).

-

-

First Recombination (Integration):

-

Introduce the deletion vector into the target Pseudomonas strain via conjugation or electroporation.

-

Select for single-crossover mutants on agar plates containing the appropriate antibiotic (e.g., tetracycline).

-

-

Second Recombination (Excision):

-

Culture the single-crossover mutants in a medium without antibiotic selection.

-

Plate the culture on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.

-

-

Screen for Deletion Mutants:

-

Screen the sucrose-resistant colonies by PCR to identify the desired deletion mutants.

-

Extraction and Quantification of Phenazines

Phenazines are typically extracted from the culture supernatant and quantified using High-Performance Liquid Chromatography (HPLC).

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl.

-

Extract the phenazines from the acidified supernatant with an organic solvent such as ethyl acetate or benzene.[2]

-

Evaporate the organic solvent to dryness and resuspend the phenazine extract in a suitable solvent like methanol.

-

-

HPLC Analysis:

-

Separate the phenazine compounds on a C18 reverse-phase column.

-

Use a mobile phase gradient, for example, of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.[16]

-

Detect the phenazines using a UV-Vis or photodiode array (PDA) detector at their characteristic absorbance wavelengths (e.g., ~365 nm for PCA).

-

Quantify the phenazines by comparing the peak areas to a standard curve of known concentrations.

-

Conclusion

The biosynthesis of phenazine-1-carboxylic acid in Pseudomonas species is a well-defined pathway involving the phz gene cluster. This foundational molecule is the precursor to a wide range of bioactive phenazine derivatives. While the synthesis of many of these derivatives is understood, the specific pathway to this compound in Pseudomonas remains an area for future investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development who are interested in exploring the fascinating world of phenazines. Further research into the uncharacterized branches of phenazine biosynthesis may uncover novel enzymes and bioactive compounds with significant therapeutic potential.

References

- 1. Redundant phenazine operons in Pseudomonas aeruginosa exhibit environment-dependent expression and differential roles in pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 4. Activation of the phz Operon of Pseudomonas fluorescens 2-79 Requires the LuxR Homolog PhzR, N-(3-OH-Hexanoyl)-l-Homoserine Lactone Produced by the LuxI Homolog PhzI, and a cis-Acting phz Box - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 7. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Phenazine-Producing Pseudomonas aeruginosa OQ158909: A Promising Candidate for Biological Activity and Therapeutic Applications [ejchem.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Phenazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Phenazine-1-carbaldehyde: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenazine-1-carbaldehyde, a heterocyclic aromatic compound belonging to the phenazine family. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It also outlines a plausible synthetic route based on established methodologies for related phenazine compounds and discusses the known biological activities and mechanisms of action of the broader phenazine class, offering insights into the potential applications of this compound in drug discovery and development.

Chemical Structure and Nomenclature

This compound is a derivative of phenazine, a dibenzo-annulated pyrazine. The core structure consists of a tricyclic system where two benzene rings are fused to a pyrazine ring. In this compound, a carbaldehyde (or formyl) group is substituted at the first position of the phenazine ring.

IUPAC Name: this compound

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O |

| InChI Key | GRDYUWLUJYJVRO-UHFFFAOYSA-N |

| CAS Number | 1082-80-0 |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the synthesis of Phenazine-1-carboxylic acid (PCA), followed by the reduction of the carboxylic acid to an aldehyde.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for the Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol is adapted from the synthesis of PCA derivatives.[1][2]

Materials:

-

Aniline

-

2-bromo-3-nitro-benzoic acid

-

Anhydrous potassium carbonate

-

Copper(I) iodide

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid

Procedure:

-

Jourdan-Ullmann Coupling: In a round-bottom flask, dissolve 2-bromo-3-nitro-benzoic acid and a slight excess of aniline in DMF. Add anhydrous potassium carbonate and a catalytic amount of copper(I) iodide. Heat the mixture under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry.

-

Reductive Cyclization: Suspend the crude product in methanol. Add sodium borohydride portion-wise at room temperature. Stir the mixture for several hours.

-

Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude PCA. Filter the solid, wash with cold methanol, and purify by column chromatography or recrystallization to obtain pure Phenazine-1-carboxylic acid.

Proposed Protocol for the Conversion of PCA to this compound

This is a standard procedure for the reduction of a carboxylic acid to an aldehyde.

Materials:

-

Phenazine-1-carboxylic acid (PCA)

-

Thionyl chloride or oxalyl chloride

-

Palladium on barium sulfate (Rosenmund catalyst)

-

Hydrogen gas

-

Anhydrous toluene or xylene

-

Quinoline-sulfur (catalyst poison)

Procedure:

-

Formation of Acyl Chloride: Convert PCA to its acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent like toluene. The reaction is typically heated gently to drive it to completion. The excess reagent and solvent are removed under reduced pressure.

-

Rosenmund Reduction: Dissolve the crude acyl chloride in anhydrous toluene or xylene. Add the Rosenmund catalyst (palladium on barium sulfate) and a small amount of a catalyst poison (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.

-

Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, filter off the catalyst. Wash the filtrate with a dilute solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting this compound by column chromatography.

Spectroscopic Data of Related Phenazine Derivatives

While specific spectroscopic data for this compound is limited in the available literature, the data for closely related phenazine derivatives can provide a reference for characterization.

Table 2: Spectroscopic Data for Selected Phenazine-1-carboxylic acid Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Reference |

| (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide | 13.42 (s, 1H, NH), 8.72 (d, J = 6.0 Hz, 2H), 8.62 (s, 1H, N=CH), 8.57–8.47 (d, J = 6.0 Hz, 2H), 8.37–8.32 (d, 2H), 8.14–8.05 (m, 3H), 7.78 (d, J = 6.0 Hz, 2H) | 161.3, 151.1, 148.5, 143.4, 141.0, 140.2, 136.6, 134.6, 132.3, 131.4, 130.2, 130.0, 128.6, 127.8, 122.6, 119.0, 118.0, 114.1, 56.3 | [M+H]⁺ Calcd: 328.1102, Found: 328.1198 | [1] |

| (E)-N′-(2-hydroxy-3-methoxybenzyl)phenazine-1-carbonyl hydrazide | 13.24 (s, 1H, OH), 11.10 (s, 1H, NH), 8.81 (s, 1H, N=CH), 8.63–8.26 (d, J = 12.0 Hz, 4H), 8.19–7.92 (m, 3H), 7.25–7.08 (d, J = 12.0 Hz, 2H), 6.92 (t, J = 12.0 Hz, 1H), 3.85 (s, 3H) | 161.2, 149.1, 147.8, 147.2, 142.7, 142.5, 141.4, 139.7, 133.6, 132.9, 132.0, 131.7, 130.6, 129.4, 129.1, 121.1, 118.9, 118.6, 113.9, 79.0, 55.7 | Not Reported | [1] |

Biological Activity and Potential Signaling Pathways

Phenazine compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. The mechanism of action for many phenazines, particularly Phenazine-1-carboxylic acid (PCA), has been linked to the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases.

Antifungal and Antimicrobial Activity

PCA, a close analog of this compound, exhibits significant inhibitory effects against a wide range of soil-borne fungal phytopathogens.[3] This activity is attributed to its ability to induce intracellular ROS accumulation in fungal cells, leading to oxidative stress and cell damage.

Antitumor Activity

Several phenazine derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include:

-

Topoisomerase Inhibition: Phenazine compounds, with their planar structure, can intercalate with DNA, similar to other known antitumor agents, and inhibit the function of topoisomerases, which are crucial for DNA replication and repair.[1]

-

Induction of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can induce apoptosis in cancer cells.[1]

Role in Biofilm Formation

Phenazine-1-carboxylic acid has been shown to promote biofilm development in Pseudomonas aeruginosa by facilitating the reduction of ferric iron (Fe(III)) to the more bioavailable ferrous iron (Fe(II)). This process is dependent on the Fe(II) uptake protein, FeoB.

Proposed Signaling Pathway for Phenazine-Induced Cytotoxicity

Based on the known mechanisms of phenazine compounds, a potential signaling pathway for the cytotoxic effects of this compound can be proposed. This pathway highlights the central role of ROS generation and its downstream effects.

References

Spectroscopic Profile of Phenazine-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carbaldehyde is a heterocyclic aromatic compound belonging to the phenazine family. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the development of new applications.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related and structurally similar phenazine derivatives, particularly phenazine-1-carboxylic acid (PCA), to provide an inferred spectroscopic profile. The experimental protocols detailed herein are generalized from methods employed for the analysis of various phenazine compounds.

Chemical Structure and Formula

IUPAC Name: this compound[3] Molecular Formula: C₁₃H₈N₂O[3] Molecular Weight: 208.21 g/mol [3] CAS Number: 1082-80-0[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous phenazine compounds.

Table 1: UV-Visible Absorption Spectroscopy

| Solvent | λmax (nm) | Reference Compound(s) |

| Methanol | ~252, ~365 | Phenazine-1-carboxylic acid[4] |

| Acetonitrile | ~293, ~360, ~452, ~570 | Halogen-substituted dialkoxy phenazines[5] |

| Toluene | ~460 | Phenazine salens[5] |

Note: The absorption profile of phenazine derivatives can be influenced by solvent polarity and substitution on the phenazine core.[5][6]

Table 2: Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| C-H (aromatic stretch) | ~3110 | 2H-[7][8]oxazino[2,3-b]phenazin-2-one[7] |

| C=O (aldehyde stretch) | ~1700-1725 | General range for aromatic aldehydes |

| C=N (stretch) | ~1510 | 2H-[7][8]oxazino[2,3-b]phenazin-2-one[7] |

| C=C (aromatic stretch) | ~1490 | 2H-[7][8]oxazino[2,3-b]phenazin-2-one[7] |

| C-N (amine stretch) | ~1332, ~1313, ~1111, ~1043 | Phenazine-like compound from P. aeruginosa[9] |

Note: The IR spectrum of phenazine itself shows characteristic bands related to the aromatic C-H and C=C stretching and bending vibrations.[10][11]

Table 3: ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound(s) |

| Aldehyde (-CHO) | ~9.5-10.5 | s | General range for aromatic aldehydes |

| Aromatic Protons | ~7.5-9.0 | m | Phenazine, Phenazine-1-carboxylic acid[12][13] |

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the substitution pattern on the phenazine rings. In phenazine, the aromatic protons typically appear as multiplets in the range of 7.6-8.3 ppm.[13]

Table 4: ¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Reference Compound(s) |

| Carbonyl (C=O) | ~190-200 | General range for aromatic aldehydes |

| Aromatic Carbons | ~120-150 | Phenazine-1-carboxylic acid derivatives[8][14] |

Note: The carbon of the C=N group in a phenazine derivative has been observed around 142 ppm.[7]

Table 5: Mass Spectrometry

| Ion | Expected m/z | Ionization Method | Reference Compound(s) |

| [M+H]⁺ | 209.07 | ESI, DART | Phenazine-1-carboxylic acid derivatives[8][14] |

| M⁺ | 208.06 | ESI | Phenazine-1-carboxylic acid[15][16] |

Note: The exact mass of this compound is 208.0637 g/mol .[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenazine compounds, based on methodologies reported in the literature.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: A stock solution of the phenazine compound is prepared in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO) at a concentration of approximately 1 mg/mL. A dilution is then made to achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorption spectrum is then recorded over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is utilized.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the phenazine compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Standard pulse sequences are used. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For electrospray ionization (ESI), a small amount of a modifying agent like formic acid may be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, DART) and mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) is used.

-

Data Acquisition: The sample is introduced into the ion source. The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between molecular structure and the information obtained from different spectroscopic techniques.

References

- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H8N2O | CID 19044057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectra of phenazines | Semantic Scholar [semanticscholar.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenazine(92-82-0) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cat.journals.ekb.eg [cat.journals.ekb.eg]

Potential Biological Activities of Phenazine-1-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1-carbaldehyde, a derivative of the versatile phenazine scaffold, presents a promising starting point for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, drawing upon the broader understanding of phenazine chemistry and pharmacology. While direct research on this compound derivatives is emerging, this document extrapolates potential activities from closely related analogues, particularly derivatives of Phenazine-1-carboxylic acid (PCA). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction to the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genus Pseudomonas.[1] These compounds are known for their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The planar structure of the phenazine ring allows for intercalation into DNA, and its redox properties contribute to the generation of reactive oxygen species (ROS), both of which are key mechanisms in their biological effects.[4] Phenazine-1-carboxylic acid (PCA) is a well-studied natural phenazine that serves as a precursor for many other phenazine derivatives and has been developed as a commercial fungicide.[5][6] The aldehyde functionality at the 1-position of the phenazine ring in this compound offers a reactive site for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which are known to possess significant pharmacological activities.[2][7]

Potential Biological Activities

Based on the activities of analogous phenazine compounds, derivatives of this compound are anticipated to exhibit a range of biological effects.

Anticancer Activity

Phenazine derivatives have demonstrated significant potential as anticancer agents.[4] The proposed mechanisms of action often involve the inhibition of topoisomerases and the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Schiff Base and Hydrazone Derivatives: The synthesis of Schiff bases and hydrazones from aldehyde-containing precursors is a common strategy in medicinal chemistry to generate compounds with enhanced biological activity.[3][8] For instance, hydrazone derivatives of PCA have shown promising cytotoxic activity against various cancer cell lines.[4][9] It is hypothesized that Schiff base and hydrazone derivatives of this compound could exhibit similar or enhanced anticancer properties.

Antimicrobial and Antifungal Activity

The phenazine scaffold is a well-established pharmacophore for antimicrobial agents.[10] PCA and its derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[5][6] The antimicrobial action is often attributed to the generation of ROS, which can damage cellular components of microorganisms.

Hydrazone Derivatives: Studies on hydrazone derivatives of other heterocyclic aldehydes have reported significant antimicrobial and antifungal activities.[11] The azomethine group (-C=N-) present in Schiff bases and hydrazones is often crucial for their antimicrobial effects.[7] Therefore, derivatives of this compound are strong candidates for the development of new antimicrobial and antifungal drugs.

Quantitative Data on Biological Activities of Phenazine Derivatives

The following tables summarize the reported biological activities of various phenazine derivatives, primarily those derived from Phenazine-1-carboxylic acid, which serve as important reference points for the potential of this compound derivatives.

Table 1: Anticancer Activity of Phenazine Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Acylhydrazone | (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide | HeLa, A549 | <10 | [4] |

| Pyrano[3,2-a]phenazine | 1c, 1i, 2e, 2l | HepG2 | - | [4] |

| Phthalazine-based Hydrazone | 13c | HCT-116 | 0.64 | [1][12] |

| Phthalazine-based Dipeptide | 12b | HCT-116 | 0.32 | [1][12] |

| Phthalazine-based Hydrazide | 9c | HCT-116 | 1.58 | [1][12] |

Table 2: Antimicrobial and Antifungal Activity of Phenazine Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenazine-1-carboxylic acid (PCA) | - | Acidovorax avenae subsp. citrulli | 17.44 - 34.87 | [13] |

| Phenazine-1-carboxylic acid (PCA) | - | Bacillus subtilis | 17.44 - 34.87 | [13] |

| Phenazine-1-carboxylic acid (PCA) | - | Candida albicans | 17.44 - 34.87 | [13] |

| Phenazine-1-carboxylic acid (PCA) | - | Escherichia coli | 17.44 - 34.87 | [13] |

| Phenazine-1-carboxylic acid (PCA) | - | Xanthomonas campestris pv. vesicatoria | 17.44 - 34.87 | [13] |

| Phenazine-5,10-dioxide (PDO) | - | Ralstonia solanacearum | 62.50 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

A general approach to synthesizing Schiff base or hydrazone derivatives involves the condensation reaction between this compound and a primary amine or a hydrazine derivative, respectively.

-

Schiff Base Synthesis: Equimolar amounts of this compound and a selected primary amine are dissolved in a suitable solvent (e.g., ethanol, methanol). A catalytic amount of acid (e.g., glacial acetic acid) is added, and the mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or evaporation of the solvent, followed by purification using recrystallization or column chromatography.[7]

-

Hydrazone Synthesis: this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) in a suitable solvent like ethanol. The mixture is typically refluxed for a few hours. The resulting hydrazone often precipitates out of the solution upon cooling and can be collected by filtration and purified by recrystallization.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., NF-κB p65, Nrf2).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Implicated Signaling Pathways

The biological activities of phenazine derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some phenazine derivatives may exert their anti-inflammatory and anticancer effects by modulating this pathway.

Caption: Potential modulation of the NF-κB signaling pathway by this compound derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. The antioxidant properties of some phenazines may be mediated through the activation of this pathway.

Caption: Postulated activation of the Nrf2 antioxidant response pathway by this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the extensive research on analogous phenazine compounds, these derivatives are anticipated to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of Schiff base and hydrazone derivatives from the aldehyde precursor provides a facile route to a diverse chemical library for screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, detailed mechanistic studies are necessary to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Phenazine Compounds in Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenazine Compounds

Phenazines are a large class of nitrogen-containing heterocyclic aromatic compounds produced by a diverse range of bacteria, including species of Pseudomonas, Streptomyces, and Burkholderia.[1] These secondary metabolites are known for their vibrant colors and, more importantly, their broad-spectrum antimicrobial activities. While over 100 different phenazine derivatives have been identified from natural sources, thousands more have been synthesized for various applications, including in agriculture and medicine.[1] The biological activity of phenazines is intimately linked to their ability to undergo redox cycling, which is a central theme in their mechanism of action against both bacteria and fungi. This guide provides a detailed technical overview of the core mechanisms by which phenazine compounds exert their antimicrobial effects.

Core Mechanisms of Action in Bacteria

Phenazine compounds employ a multi-pronged approach to inhibit bacterial growth and survival. The principal mechanisms include the generation of reactive oxygen species (ROS) through redox cycling, interference with DNA and essential enzymes, disruption of cellular respiration, and modulation of bacterial communication and community behaviors like biofilm formation.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The most widely recognized mechanism of action for phenazines is their ability to act as electron shuttles, leading to the production of ROS.[1] Phenazines can accept electrons from cellular reducing agents, such as NADH and NADPH, and subsequently transfer these electrons to molecular oxygen (O₂). This process generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly reactive and can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This induction of oxidative stress is a primary contributor to the bactericidal effects of many phenazines.

DNA Intercalation and Damage

Certain phenazine derivatives have been shown to interact directly with bacterial DNA. This interaction can occur through intercalation, where the planar phenazine molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to impaired cellular function and eventually cell death. Pyocyanin, a well-known phenazine produced by Pseudomonas aeruginosa, has been demonstrated to bind to the deoxyribose-phosphate backbone of DNA and intercalate with the nitrogenous base pairs.

Enzyme Inhibition

Phenazines can inhibit the function of essential bacterial enzymes. A significant target is topoisomerase IV, a crucial enzyme for DNA replication in Gram-positive bacteria.[2][3] By binding to and inhibiting topoisomerase IV, phenazines prevent the decatenation of daughter chromosomes following replication, leading to DNA damage and triggering the SOS response pathway, which ultimately results in cell death.[4][2] This mechanism highlights a specific vulnerability of Gram-positive bacteria to certain phenazine compounds.[2]

Disruption of Cellular Respiration

Phenazines can uncouple oxidative phosphorylation by shunting electrons from the endogenous respiratory pathway.[1] This disruption of the electron transport chain interferes with the generation of ATP, the primary energy currency of the cell, leading to a bioenergetic crisis and cell death.

Impact on Biofilm Formation

Phenazines have a complex and sometimes contradictory role in biofilm formation. They can influence biofilm architecture and development.[1] For instance, phenazine-1-carboxylic acid (PCA) can promote biofilm formation in P. aeruginosa by facilitating the acquisition of ferrous iron. Conversely, some studies have shown that phenazines can also inhibit biofilm formation in certain bacterial species.

Interference with Quorum Sensing

The production of many phenazines is regulated by quorum sensing (QS), a cell-density-dependent communication system.[5][6] Phenazines themselves can also act as signaling molecules, influencing the expression of various genes, including those involved in virulence and biofilm formation.[1] The intricate interplay between phenazines and QS pathways underscores their importance in regulating bacterial group behavior. The las and rhl systems are key QS pathways in P. aeruginosa that are involved in the regulation of phenazine production.[5]

Core Mechanisms of Action in Fungi

The antifungal activity of phenazines is also multifaceted, primarily revolving around the induction of oxidative stress and the disruption of key cellular structures and processes.

Induction of Oxidative Stress

Similar to their effect on bacteria, phenazines induce the production of ROS in fungal cells, leading to oxidative stress.[7] This is a major contributor to their fungicidal activity. The accumulation of ROS can damage cellular macromolecules and trigger apoptotic-like cell death pathways.[7] Fungal cells possess antioxidant systems, such as superoxide dismutases (SODs), to counteract oxidative stress, and the efficacy of phenazines can be influenced by the capacity of these defense mechanisms.[7]

Disruption of Mitochondrial Function

Mitochondria are a primary target of phenazine-induced oxidative stress in fungi. Phenazines can reduce the mitochondrial membrane potential, which is essential for ATP synthesis.[8] This disruption of mitochondrial function impairs cellular energy metabolism and can initiate programmed cell death cascades.

Cell Wall and Membrane Damage

Phenazine compounds can cause physical damage to fungal cell walls and membranes.[8] This can lead to a loss of cellular integrity, leakage of intracellular contents, and ultimately, cell lysis. The ability of phenazines to compromise these protective barriers contributes significantly to their antifungal potency.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of phenazine compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀). The following tables summarize some of the reported MIC and EC₅₀ values for various phenazines against a selection of bacteria and fungi.

| Phenazine Compound | Bacterial Species | MIC (µg/mL) | Citation(s) |

| Pyocyanin | Staphylococcus aureus | 50 | [9] |

| Phenazine-1-carboxylic acid (PCA) | Staphylococcus aureus | 20-40 | [9] |

| Phenazine-1-carboxamide (PCN) | Staphylococcus aureus | 20 | [9] |

| 1-Hydroxyphenazine (1-OH-PHZ) | Staphylococcus aureus | 20 | [9] |

| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 1.72 | [5] |

| Bromophenazine Analogue | Staphylococcus aureus | 0.31-0.62 | [8] |

| Phenazone-based molecules | Escherichia coli | 15.62-500 | [10] |

| Phenazone-based molecules | Pseudomonas aeruginosa | 31.25-500 | [10] |

| Phenazone-based molecules | Staphylococcus aureus | 31.25-500 | [10] |

| Phenazine Compound | Fungal Species | IC₅₀/EC₅₀/MIC (µg/mL) | Citation(s) |

| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum | 125 (MIC) | [11][12] |

| Phenazine-1-carboxylic acid (PCA) | Candida albicans | 8 (MIC) | [11][12] |

| Phenazine-1-carboxylic acid (PCA) | Aspergillus flavus | 64 (MIC) | [11][12] |

| Pyocyanin | Aspergillus fumigatus | 422.4 (MIC) | [13] |

| 1-Hydroxyphenazine (1-HP) | Aspergillus fumigatus | 24.5-49 (MIC) | [13] |

| Phenazine-1-carboxamide (PCN) | Aspergillus fumigatus | 55.75-111.5 (MIC) | [13] |

| 5-methyl-phenazinium-1-carboxylate (5MPCA) | Candida albicans | Not specified, but noted as more efficient than other phenazines | [14] |

| Phenazine-1-carboxamide (PCN) | Fusarium graminearum | 33.25 (EC₅₀) | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of phenazine compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial/Fungal Inoculum:

-

Grow a fresh culture of the test microorganism in an appropriate liquid medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.

-

Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh medium.

-

-

Preparation of Phenazine Solutions:

-

Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium without phenazine) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phenazine compound in which no visible growth is observed.

-

Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Preparation:

-

Grow the bacterial or fungal cells to the desired growth phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a specific density.

-

-

Loading with DCFH-DA:

-

Treatment with Phenazine:

-

Wash the cells to remove excess DCFH-DA.

-

Resuspend the cells in buffer and expose them to the desired concentration of the phenazine compound.

-

Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

-

-

Fluorescence Measurement:

-

After a specific incubation time, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485-495 nm and an emission wavelength of ~525-535 nm.[6][16] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the displacement of the fluorescent dye ethidium bromide (EtBr) from DNA by a competing intercalating agent.

-

Preparation of DNA-EtBr Complex:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

-

Add EtBr to the DNA solution and incubate to allow for the formation of the fluorescent DNA-EtBr complex. The fluorescence of EtBr is significantly enhanced upon intercalation into DNA.

-

-

Titration with Phenazine:

-

In a quartz cuvette, place the DNA-EtBr complex solution.

-

Measure the initial fluorescence intensity using a spectrofluorometer (excitation ~480 nm, emission ~600 nm).

-

Add increasing concentrations of the phenazine compound to the cuvette.

-

-

Fluorescence Measurement and Analysis:

-

After each addition of the phenazine, record the fluorescence intensity.

-

A decrease in fluorescence intensity indicates that the phenazine is displacing EtBr from the DNA, suggesting an intercalative binding mode.

-

The data can be used to calculate the binding affinity of the phenazine to DNA.

-

Biofilm Inhibition/Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either prevent the formation of a biofilm or eradicate a pre-formed biofilm.

-

Biofilm Formation:

-

For Inhibition: In a 96-well microtiter plate, add the bacterial suspension and different concentrations of the phenazine compound simultaneously.

-

For Eradication: First, grow the bacterial biofilm in the 96-well plate for a specific period (e.g., 24 hours). Then, remove the planktonic cells and add fresh medium containing different concentrations of the phenazine compound.

-

Incubate the plate under appropriate conditions to allow for biofilm formation or treatment.

-

-

Washing:

-

Carefully remove the medium and wash the wells with a buffer (e.g., PBS) to remove planktonic and loosely attached cells.

-

-

Staining with Crystal Violet:

-

Solubilization and Quantification:

-

Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.[17][19]

-

Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of ~550-595 nm using a microplate reader.[17][18] The absorbance is proportional to the amount of biofilm.

-

Signaling Pathways Affected by Phenazines

Phenazine compounds can significantly impact key signaling pathways in both bacteria and fungi. The following diagrams, generated using the DOT language, illustrate some of these interactions.

Bacterial Signaling: Interference with Quorum Sensing in Pseudomonas aeruginosa

Phenazines are both products and modulators of the complex quorum-sensing network in P. aeruginosa. This network hierarchically controls the expression of numerous virulence factors.

Caption: Pseudomonas aeruginosa quorum sensing network and phenazine regulation.

Fungal Signaling: Oxidative Stress Response

Phenazines induce ROS in fungi, which triggers a conserved stress response pathway involving MAP kinases to upregulate antioxidant defenses.

Caption: Fungal oxidative stress response to phenazine exposure.

Experimental Workflow: Biofilm Inhibition Assay

The following diagram outlines the general workflow for a crystal violet-based biofilm inhibition assay.

Caption: Workflow for a crystal violet biofilm inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenazines contribute to microbiome dynamics by targeting topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aurogene.eu [aurogene.eu]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. bioengineer.org [bioengineer.org]

- 9. researchgate.net [researchgate.net]

- 10. Pseudomonas aeruginosa-Candida albicans interactions: localization and fungal toxicity of a phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nyxxb.cn [nyxxb.cn]

- 16. bioquochem.com [bioquochem.com]

- 17. researchgate.net [researchgate.net]

- 18. Oxidative Stress in Fungi: Its Function in Signal Transduction, Interaction with Plant Hosts, and Lignocellulose Degradation [mdpi.com]

- 19. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]

The Central Role of Phenazine-1-Carboxylic Acid (PCA) in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazine-1-carboxylic acid (PCA) is a pivotal secondary metabolite produced by a diverse range of bacteria, most notably fluorescent Pseudomonas species. As the precursor to a wide array of more complex phenazine derivatives, PCA stands at the heart of a biosynthetic pathway that contributes significantly to microbial competitiveness, virulence, and ecological fitness. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and multifaceted biological roles of PCA. While the focus remains on PCA due to the wealth of available scientific literature, this document also addresses the potential, albeit largely undocumented, role of Phenazine-1-carbaldehyde as a possible intermediate or derivative. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Phenazines and the Prominence of PCA

Phenazines are a class of nitrogen-containing heterocyclic compounds that are hallmarks of secondary metabolism in various bacterial genera, including Pseudomonas, Streptomyces, and Burkholderia.[1][2] These pigmented molecules are redox-active, a property that underpins their diverse biological activities.[3] Among the more than 100 known natural phenazine derivatives, Phenazine-1-carboxylic acid (PCA) is the universal precursor for most, synthesized from the shikimic acid pathway.[4][5][6] Its central position in the phenazine biosynthetic network makes understanding its formation and function critical for harnessing the biotechnological potential of these compounds.

A note on This compound : Extensive literature review reveals a significant lack of information on this compound as a major, stable secondary metabolite in microbial cultures. It is plausible that this compound exists as a transient, unstable intermediate in the biosynthesis or degradation of other phenazines, or as a minor, yet-to-be-characterized derivative. One possibility is its formation through the action of a decarboxylase on a dicarboxylic phenazine precursor, or the reduction of the carboxylic acid group of PCA. However, without direct experimental evidence, its role remains speculative. This guide will therefore focus on the well-documented biology of PCA.

Biosynthesis of Phenazine-1-Carboxylic Acid

The biosynthesis of PCA is a multi-step enzymatic process that begins with the shikimic acid pathway intermediate, chorismic acid.[4][7] A conserved gene cluster, typically designated as phzABCDEFG, encodes the core enzymes required for this transformation.[1][7]

The key steps in the biosynthesis of PCA are:

-

Conversion of Chorismic Acid: The pathway initiates with the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE.[8]

-

Formation of DHHA: ADIC is then transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

-

Dimerization and Cyclization: Two molecules of a DHHA-derived intermediate are condensed and cyclized to form the tricyclic phenazine core.

-

Oxidation and Decarboxylation: A series of oxidation and decarboxylation steps, catalyzed in part by the FMN-dependent oxidase PhzG, lead to the formation of PCA.[8]

The core phenazine biosynthetic pathway can lead to the formation of both phenazine-1,6-dicarboxylic acid (PDC) and PCA.[6][8] The relative production of these two molecules can vary between different bacterial strains and is influenced by the specific activities of the Phz enzymes.[8]

Visualizing the PCA Biosynthetic Pathway

Caption: Figure 1: Biosynthesis of Phenazine-1-Carboxylic Acid (PCA).

Regulation of Phenazine Biosynthesis

The production of PCA and other phenazines is a tightly regulated process, often linked to cell density through quorum sensing (QS) systems.[2] In many Pseudomonas species, the GacS/GacA two-component system acts as a master regulator, integrating various environmental signals to control the expression of downstream regulatory elements, which in turn modulate the transcription of the phz operon. Environmental factors such as nutrient availability (e.g., iron, phosphate) and oxygen levels also play a crucial role in modulating phenazine production.[9]

Visualizing the Regulatory Network

Caption: Figure 2: Simplified Regulatory Network of PCA Production.

Biological Roles of Phenazine-1-Carboxylic Acid

PCA exhibits a broad spectrum of biological activities that are crucial for the producing organism's survival and interaction with its environment. These roles are primarily attributed to its redox activity and its ability to generate reactive oxygen species (ROS).

Antimicrobial Activity

PCA is a potent antimicrobial agent with activity against a wide range of bacteria and fungi.[1] This antagonistic activity is a key factor in the ability of phenazine-producing bacteria to compete with other microorganisms in their ecological niche, such as the rhizosphere.[3]

Virulence Factor

In the context of opportunistic pathogens like Pseudomonas aeruginosa, PCA and its derivatives act as virulence factors.[4] They can cause oxidative stress in host cells, contributing to tissue damage during infections.

Biofilm Formation

Phenazines, including PCA, play a significant role in biofilm development. They can act as signaling molecules within the biofilm matrix and are also involved in extracellular electron transfer, which is important for biofilm structure and maintenance.

Iron Acquisition

PCA can facilitate iron acquisition for the producing bacterium. It can reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), making it more bioavailable. This is particularly important in iron-limited environments.

Quantitative Data on Phenazine Production

The yield of phenazines can vary significantly depending on the bacterial strain, culture conditions, and fermentation process. Genetic engineering has been employed to enhance the production of specific phenazines for biotechnological applications.

| Producing Organism | Phenazine(s) | Production Titer | Reference |

| Pseudomonas chlororaphis H5ΔfleQΔrelA | Phenazine-1-carboxamide (PCN) | 8.58 ± 0.25 g/L | [10] |

| Engineered Pseudomonas sp. M18 | Phenazine-1-carboxylic acid (PCA) | 6.4 g/L | [9] |

| Engineered P. chlororaphis HT66 | Phenazine-1-carboxamide (PCN) | > 9 g/L | [9] |

| P. putida 14.phz2 | Phenazine-1-carboxylic acid (PCA) | 80 µg/mL | [11] |

| P. putida 14.phz2+ | PCA and Pyocyanin (PYO) | 80 µg/mL PCA, 11 µg/mL PYO | [11] |

| Pseudomonas aeruginosa SPm9 (mutant) | Phenazine | 496 µg/ml | [12] |

| Pseudomonas aeruginosa Sp9 (wild type) | Phenazine | 281 µg/ml | [12] |

| Pseudomonas chlororaphis GP72 | PCA and 2-hydroxyphenazine (2-OH-PHZ) | 10 to 250 µg/mL (linear range of detection) | [13][14] |

Experimental Protocols

Extraction of Phenazines from Liquid Cultures

This protocol is adapted from established methods for the extraction of phenazines for subsequent analysis.[15][16]

Materials:

-

Bacterial culture

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream

-

Methanol (HPLC grade)

Procedure:

-

Centrifuge 1 mL of bacterial culture at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant to approximately pH 2.0 with a small volume of concentrated HCl. This protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.

-

Add an equal volume of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 2 minutes to extract the phenazines into the organic phase.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper organic phase containing the phenazines.

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

-

Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Re-dissolve the dried phenazine extract in a known volume of HPLC-grade methanol for analysis.

Quantification of Phenazines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of PCA and other phenazines.[11][17][18]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: 100% B

-

30-35 min: Return to 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: PCA is typically detected at approximately 252 nm and 366 nm. Other phenazines have distinct absorbance maxima.

-

Quantification: Create a standard curve using a pure standard of PCA of known concentrations. The concentration of PCA in the samples can then be determined by comparing the peak area to the standard curve.

Visualizing the Experimental Workflow

Caption: Figure 3: General Workflow for Extraction and Quantification of PCA.

Conclusion and Future Directions

Phenazine-1-carboxylic acid is a cornerstone of microbial secondary metabolism, with profound implications for microbial ecology, pathogenesis, and biotechnology. Its central role as a biosynthetic precursor and its diverse biological activities make it a subject of ongoing research interest. While the existence and role of this compound remain to be elucidated, the study of PCA and its derivatives continues to offer exciting opportunities for the discovery of new bioactive compounds and the development of novel therapeutic and agricultural applications. Future research should aim to further unravel the intricate regulatory networks governing phenazine biosynthesis, explore the full spectrum of their biological activities, and continue to develop engineered microbial strains for the high-yield production of these valuable natural products.

References

- 1. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 3. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 8. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space [frontiersin.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]